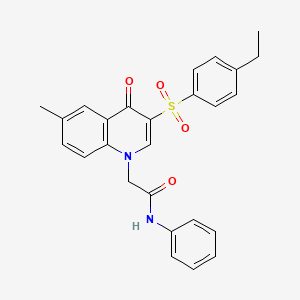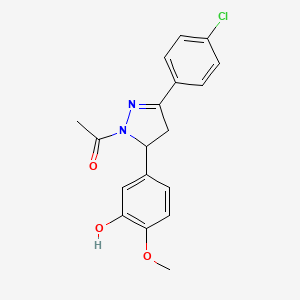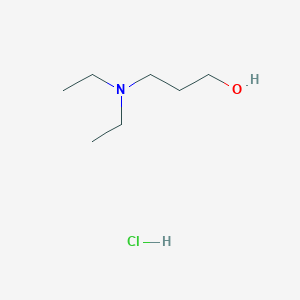
ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate, also known as EAPC, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EAPC is a pyrazole-based compound that exhibits a unique chemical structure, making it a promising candidate for the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various complex organic compounds, showcasing its versatility in chemical reactions. For instance, its use has been demonstrated in the synthesis of 5H-10,11-dihydropyrazolo[5,1-c][1,4]benzodiazepine derivatives, which are considered aza analogs of the antitumor antibiotic antramycin (Melani, Cecchi, & Filacchioni, 1984). These findings underscore its potential in contributing to the development of new pharmaceutical compounds.
Catalysis and Reaction Mechanisms
The compound has also been involved in research exploring innovative catalysis and reaction mechanisms. This includes the study of Diels–Alder reactions, where ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate demonstrated its utility in the preparation of aromatic compounds containing the trifluoromethyl group, highlighting the impact of the trifluoromethyl group on regioselectivity of cycloaddition (Kondratov et al., 2015).
Photolytic and Pyrolytic Transformations
Furthermore, photolytic and pyrolytic studies have been conducted on similar ethyl carboxylate compounds, revealing insights into mono- and bis- 2-alkoxy-3H-azepine-3-carboxylates and -3-carboxamides formation. These studies shed light on the ring-expansion mechanisms and potential applications in synthesizing acyclic crown ether analogues (Azadi-Ardakani, Salem, Smalley, & Patel, 1985).
Anticancer Activity
In the field of medicinal chemistry, derivatives of ethyl carboxylate compounds have been synthesized and tested for their anticancer activity. Compounds such as 2-aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepine-4,11(2H,10H)-diones have shown moderate activity against various cancer cell lines, emphasizing the role of such compounds in the development of new therapeutic agents (Chaban et al., 2020).
Propiedades
IUPAC Name |
ethyl 3-(azepan-1-ylsulfonyl)-1-[(3-cyanophenyl)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-2-28-20(25)18-15-23(14-17-9-7-8-16(12-17)13-21)22-19(18)29(26,27)24-10-5-3-4-6-11-24/h7-9,12,15H,2-6,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXCSTWQVVHXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCCC2)CC3=CC(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-(2-oxo-2-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylethyl)prop-2-enamide](/img/structure/B2859140.png)

![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)




![4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2859152.png)



![7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2859159.png)

